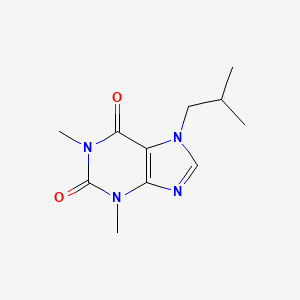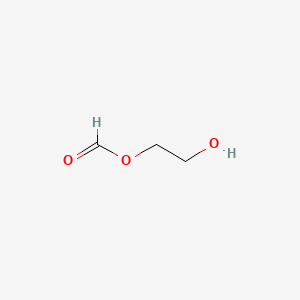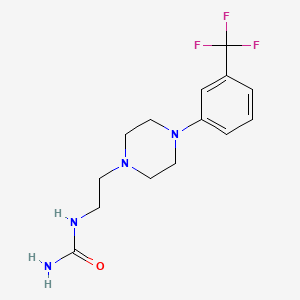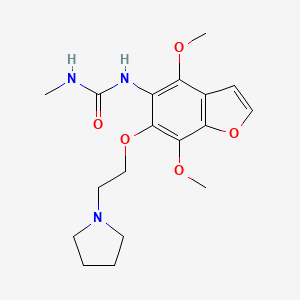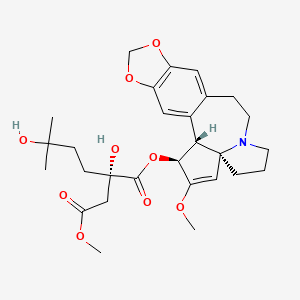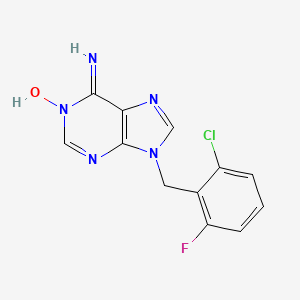
5,5'-Dihydroxyleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.
Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Mécanisme D'action
The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.
4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.
Uniqueness
Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
38579-18-9 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S)-2-amino-5,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |
Clé InChI |
NDFOGZJAYLBOSU-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CO)O |
SMILES isomérique |
C(CC(CO)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)C(CO)O |
Synonymes |
5,5'-dihydroxyleucine DL-5,5'-dihydroxyleucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



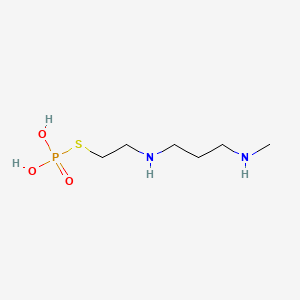

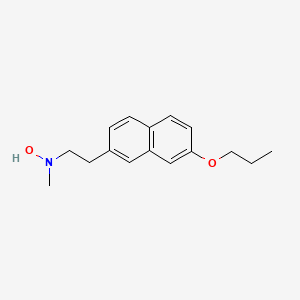
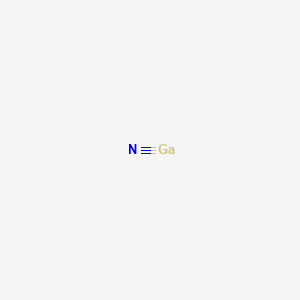
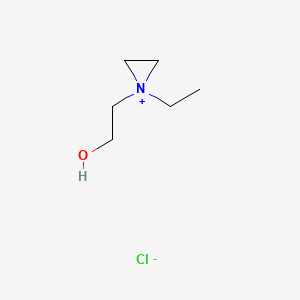
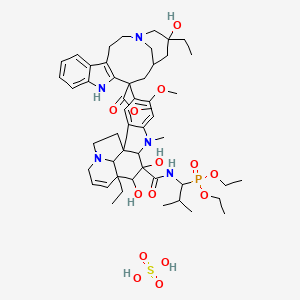
![Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B1216219.png)
